molecular formula C12H11ClFN B171649 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 139769-18-9

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B171649
CAS No.: 139769-18-9
M. Wt: 223.67 g/mol
InChI Key: YKGDEUOROHULIB-UHFFFAOYSA-N
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Description

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the molecular formula C12H10FN·HCl It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an amine group at the 2 position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and secondary amines.

Scientific Research Applications

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride
  • 3’-Fluoro-[1,1’-biphenyl]-4-amine hydrochloride

Uniqueness

3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively activate TAAR1 receptors makes it a valuable tool in neurological research .

Properties

IUPAC Name

2-(3-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDEUOROHULIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374575
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139769-18-9
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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